

Techniques for Measuring Soil Contamination in Fukushima: Application Notes and Protocols

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This document provides detailed application notes and protocols for the principal techniques used to measure radioactive contamination in soil following the Fukushima Daiichi Nuclear Power Plant accident. The focus is on the detection and quantification of key radionuclides, including Cesium-137 (^{137}Cs), Cesium-134 (^{134}Cs), and Strontium-90 (^{90}Sr).

Introduction

The Fukushima Daiichi nuclear disaster released significant quantities of radioactive materials into the environment, leading to widespread contamination of soil. Accurate and reliable measurement of this contamination is crucial for assessing environmental impact, ensuring food safety, and developing remediation strategies. This guide outlines the standardized methods for both in-situ and ex-situ analysis of contaminated soil samples.

Key Radionuclides of Concern

The primary radionuclides of concern in Fukushima soil are:

- Cesium-137 (^{137}Cs): A fission product with a half-life of approximately 30.17 years. It is a major contributor to long-term ground contamination.
- Cesium-134 (^{134}Cs): Another cesium isotope with a shorter half-life of about 2.06 years. The ratio of ^{134}Cs to ^{137}Cs can be used to identify the source of contamination.

- Strontium-90 (^{90}Sr): A beta-emitting radionuclide with a half-life of 28.8 years. Due to its chemical similarity to calcium, it can be incorporated into biological systems.

Soil Sampling Protocols

Standardized soil sampling is the critical first step for accurate laboratory analysis. The Japan Atomic Energy Agency (JAEA) and other international bodies have established protocols to ensure representative samples are collected.[\[1\]](#)[\[2\]](#)

Protocol 3.1: General Soil Sampling

- Site Selection: Choose undisturbed, flat, open areas to avoid runoff and accumulation effects.
- Sampling Tools: Use a stainless steel core sampler (e.g., 5 cm diameter) or a scraper plate.
- Sample Collection:
 - For surface contamination, collect the top 5 cm of soil.
 - For depth profiling, collect soil cores and section them at specific intervals (e.g., 0-5 cm, 5-10 cm, 10-20 cm).
- Sample Handling:
 - Place each sample in a labeled, airtight plastic bag or container.
 - Record the GPS coordinates, date, time, and a description of the sampling location.
- Sample Preparation for Laboratory Analysis:
 - Air-dry the soil samples.
 - Remove stones, roots, and other debris.
 - Sieve the soil through a 2 mm mesh to ensure homogeneity.[\[3\]](#)
 - For some analyses, the soil may be oven-dried at 105°C to a constant weight.[\[3\]](#)

Ex-Situ Measurement Techniques

Ex-situ analysis involves transporting collected soil samples to a laboratory for detailed measurement. These methods offer high precision and sensitivity.

Gamma-Ray Spectrometry for Cesium Isotopes

Gamma-ray spectrometry is the most common method for identifying and quantifying gamma-emitting radionuclides like ^{134}Cs and ^{137}Cs .

Application Note: This technique utilizes a high-purity germanium (HPGe) detector to measure the characteristic gamma rays emitted by different radionuclides. The energy of the gamma ray identifies the nuclide, and the intensity is proportional to its activity.

Protocol 4.1.1: Gamma-Ray Spectrometry of Soil Samples

- Sample Preparation:
 - Weigh a known amount of the prepared soil sample (typically 100-500 g).
 - Pack the soil into a standardized container (e.g., a Marinelli beaker) to ensure consistent geometry for measurement.
- Instrumentation:
 - Use a calibrated HPGe detector with a lead shield to reduce background radiation.
- Measurement:
 - Place the sample container on the detector.
 - Acquire the gamma-ray spectrum for a sufficient time to achieve good counting statistics (typically several hours).
- Data Analysis:
 - Identify the photopeaks corresponding to ^{134}Cs (e.g., 604.7 keV, 795.8 keV) and ^{137}Cs (661.7 keV).

- Calculate the activity concentration (in Bq/kg) of each radionuclide using the detector efficiency calibration and the net peak counts.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Strontium-90 and Cesium-137

ICP-MS is a highly sensitive technique for elemental and isotopic analysis. It can be used to measure ^{90}Sr and ^{137}Cs , particularly at low concentrations.

Application Note: ICP-MS measures the mass-to-charge ratio of ions. For radionuclide analysis, chemical separation is often required to remove isobaric interferences (elements with the same mass number). For example, ^{90}Zr is an isobaric interference for ^{90}Sr . Triple quadrupole ICP-MS (ICP-MS/MS) with a reaction cell can be used to reduce these interferences.[\[4\]](#)[\[5\]](#)

Protocol 4.2.1: ICP-MS Analysis of ^{90}Sr and ^{137}Cs in Soil

- Sample Digestion:
 - Weigh a small amount of the prepared soil sample (e.g., 0.1-1 g).
 - Digest the sample using a mixture of strong acids (e.g., nitric acid, hydrofluoric acid) in a microwave digestion system to bring the radionuclides into solution.
- Chemical Separation (for ^{90}Sr):
 - Use a strontium-selective resin (e.g., Sr-resin) to separate strontium from the sample matrix, particularly from zirconium.
- ICP-MS Analysis:
 - Introduce the prepared sample solution into the ICP-MS.
 - For ^{90}Sr , use a reaction gas (e.g., oxygen) in the collision/reaction cell to shift the mass of interfering ^{90}Zr .

- For ^{137}Cs , isobaric interference from ^{137}Ba can be a challenge and may require specific instrument settings or chemical separation.
- Quantification:
 - Use a calibration standard with a known concentration of the target radionuclide to quantify the concentration in the sample.

Liquid Scintillation Counting (LSC) for Strontium-90

LSC is a common technique for measuring beta-emitting radionuclides like ^{90}Sr .

Application Note: This method involves mixing the sample with a scintillation cocktail. The beta particles emitted by the radionuclide interact with the cocktail, producing light that is detected by a photomultiplier tube.

Protocol 4.3.1: LSC for ^{90}Sr in Soil

- Sample Preparation and Chemical Separation:
 - Digest the soil sample as described in the ICP-MS protocol.
 - Perform a chemical separation to isolate strontium from other beta-emitting radionuclides and interfering elements. This often involves precipitation steps and the use of ion-exchange or extraction chromatography.
- Measurement:
 - Mix the purified strontium fraction with a liquid scintillation cocktail in a vial.
 - Place the vial in a liquid scintillation counter and measure the beta activity.
- Data Analysis:
 - Calculate the activity of ^{90}Sr based on the counting efficiency of the instrument, which is determined using a standard ^{90}Sr source.

In-Situ Measurement Techniques

In-situ measurements are performed directly in the field and provide rapid assessments of contamination levels over large areas.

In-Situ Gamma-Ray Spectrometry

Application Note: Portable HPGe or sodium iodide (NaI) detectors can be used to measure gamma radiation directly from the ground. This method provides a quick survey of the contamination levels and distribution.

Protocol 5.1.1: In-Situ Gamma-Ray Spectrometry

- Site Selection: Choose a flat, open area with minimal obstructions.
- Instrumentation:
 - Set up a portable gamma-ray spectrometer at a fixed height above the ground (e.g., 1 meter).
- Measurement:
 - Acquire a gamma-ray spectrum for a predetermined amount of time.
- Data Analysis:
 - Analyze the spectrum to identify the radionuclides present and estimate their activity per unit area (Bq/m²).

Quantitative Data Summary

The following tables summarize typical concentration ranges of key radionuclides in Fukushima soil, compiled from various monitoring programs and research studies. It is important to note that contamination levels can vary significantly depending on the location, soil type, and time of measurement. The Japan Atomic Energy Agency (JAEA) maintains a comprehensive database of radioactive substance monitoring data.[\[1\]](#)[\[4\]](#)[\[6\]](#)

Table 1: Radiocesium Concentrations in Surface Soil (0-5 cm)

Location Type	¹³⁷ Cs (Bq/kg)	¹³⁴ Cs (Bq/kg)	Notes
Difficult-to-Return Zone	> 50,000	Variable (decreases with time)	Highly contaminated areas close to the nuclear power plant.
Evacuation-designated Zones	5,000 - 50,000	Variable	Areas where evacuation orders were issued.
Other Areas in Fukushima	< 5,000	Variable	Lower contamination levels further from the plant.

Table 2: Strontium-90 Concentrations in Surface Soil

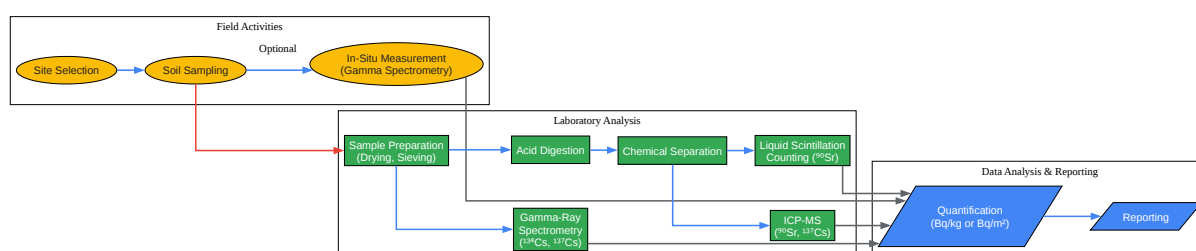
Location Type	⁹⁰ Sr (Bq/kg)	⁹⁰ Sr / ¹³⁷ Cs Ratio	Notes
Fukushima Prefecture	0.2 - 80.8	10 ⁻⁴ - 10 ⁻²	⁹⁰ Sr levels are generally much lower than ¹³⁷ Cs.

Table 3: Vertical Distribution of Radiocesium in Undisturbed Soil

Soil Depth	Percentage of Total ¹³⁷ Cs	Notes
0 - 5 cm	> 80%	The majority of cesium is retained in the upper soil layers.
5 - 10 cm	< 15%	Concentration decreases significantly with depth.
> 10 cm	< 5%	Limited downward migration.

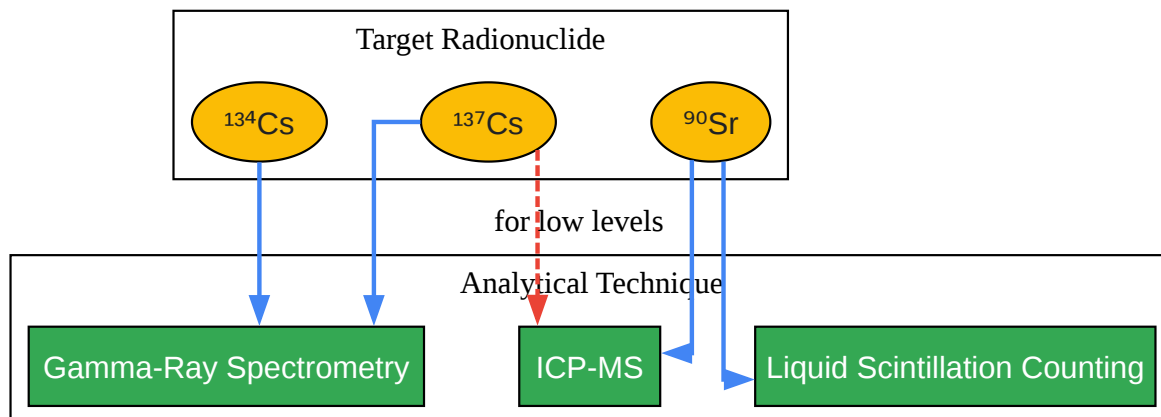
Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for soil contamination analysis.



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Overall workflow for soil contamination analysis.



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Selection of analytical technique based on the target radionuclide.

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